molecular formula C16H12F3N3O2S B1386987 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 1171522-84-1

5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1386987
CAS RN: 1171522-84-1
M. Wt: 367.3 g/mol
InChI Key: ORYCFJMDMRUBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol (5-M4T4T) is a small molecule that has been used extensively in scientific research due to its unique properties and potential applications. It has been studied for its ability to bind to certain proteins, as well as its ability to modulate the activity of those proteins. This molecule has been used in a wide variety of research applications, including drug discovery and development, biochemistry, and biophysics.

Scientific Research Applications

5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol has been used in a wide variety of scientific research applications, including drug discovery and development, biochemistry, and biophysics. In drug discovery and development, it has been used to identify and characterize novel small molecule modulators of protein activity. In biochemistry, it has been used to study the structure and function of proteins and to elucidate the mechanism of action of certain drugs. In biophysics, it has been used to study the physical properties of proteins and to understand their behavior in various environments.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is complex and not fully understood. However, it is known that it binds to certain proteins, such as the estrogen receptor, and modulates the activity of those proteins. It is thought to interact with the ligand-binding domain of the receptor, which in turn affects the receptor's affinity for its ligand and its ability to activate downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. It has been shown to modulate the activity of certain proteins, such as the estrogen receptor, and to interact with other proteins, such as the androgen receptor. It has also been shown to affect the expression of certain genes, as well as the activity of certain enzymes. In addition, it has been found to have anti-inflammatory and antioxidant effects, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol in laboratory experiments has several advantages. It is a small molecule, which makes it easier to handle and more cost-effective to use. It is also relatively stable, which makes it suitable for long-term experiments. Furthermore, it has been found to be reliable and reproducible, which makes it a useful tool for research.
However, there are also some limitations to its use in laboratory experiments. It is not always easy to obtain, and it is not always easy to synthesize. In addition, it is not always clear how it interacts with other proteins or how it affects the activity of certain proteins. Therefore, it is important to use caution when using this molecule in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of 5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol in scientific research. These include further research into its mechanism of action, its effects on other proteins, and its potential applications in drug discovery and development. Additionally, further research could be conducted into its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, further research could be conducted into its potential use as a biomarker for certain diseases.

properties

IUPAC Name

3-(4-methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-23-12-6-2-10(3-7-12)14-20-21-15(25)22(14)11-4-8-13(9-5-11)24-16(17,18)19/h2-9H,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYCFJMDMRUBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol

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